molecular formula C22H21FN4O4 B12380016 Nav1.7 blocker 1

Nav1.7 blocker 1

Cat. No.: B12380016
M. Wt: 424.4 g/mol
InChI Key: BLUJYESVOGVXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nav1.7 blocker 1 is a compound that inhibits the activity of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential therapeutic applications in pain management, particularly for chronic and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nav1.7 blocker 1 can be synthesized through various synthetic routes. One common method involves the high-throughput screening of natural products to discover novel inhibitors. For instance, naphthylisoquinoline alkaloids from Ancistrocladus tectorius have been identified as potent Nav1.7 inhibitors . The stereostructures of these alkaloids, including the linkage modes of the naphthalene group at the isoquinoline core, were revealed through comprehensive analysis using HRESIMS, 1D, and 2D NMR spectra, as well as single-crystal X-ray diffraction analysis .

Industrial Production Methods: Industrial production methods for this compound typically involve the optimization of synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as cryogenic electron microscopy (cryo-EM) to identify binding sites and optimize inhibitor design .

Chemical Reactions Analysis

Types of Reactions: Nav1.7 blocker 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents. For example, the preparation method for in vivo formula involves the use of DMSO, PEG300, Tween 80, and ddH2O .

Major Products Formed: The major products formed from these reactions are typically derivatives of the parent compound with enhanced pharmacological properties. These derivatives are evaluated for their inhibitory activity against the Nav1.7 channel and their potential therapeutic applications .

Comparison with Similar Compounds

Nav1.7 blocker 1 is unique in its high selectivity and potency compared to other similar compounds. Some of the similar compounds include aryl sulfonamides, aminopyrazines, pyrrolidines, piperidines, indazoles, aminocyclohexanes, tetrahydropyridines, diarylamides, and guanidinium derivatives . These compounds vary in their inhibitory activity and selectivity, with this compound showing superior performance in preclinical studies .

Conclusion

This compound is a promising compound with significant potential in pain management. Its unique properties, including high selectivity and potency, make it an attractive candidate for further research and development. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in advancing our understanding of pain mechanisms and developing new therapeutic strategies.

Properties

Molecular Formula

C22H21FN4O4

Molecular Weight

424.4 g/mol

IUPAC Name

2-[4-(4-fluorophenoxy)phenyl]-6-[3-(hydroxymethyl)morpholin-4-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H21FN4O4/c23-15-3-7-18(8-4-15)31-17-5-1-14(2-6-17)22-25-19(21(24)29)11-20(26-22)27-9-10-30-13-16(27)12-28/h1-8,11,16,28H,9-10,12-13H2,(H2,24,29)

InChI Key

BLUJYESVOGVXSE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=NC(=NC(=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)F)CO

Origin of Product

United States

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